
Turosteride (-)-enantiomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Turosteride (-)-enantiomer is a selective inhibitor of the enzyme 5α-reductase. This enzyme is responsible for the conversion of testosterone to dihydrotestosterone, a potent androgen hormone. Turosteride was initially investigated for the treatment of benign prostatic hyperplasia, but it was never marketed .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Turosteride involves multiple steps, starting from steroidal precursorsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of Turosteride would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of high-efficiency reactors, purification techniques such as crystallization or chromatography, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: Turosteride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Turosteride has several scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and steroidal chemistry.
Biology: Investigated for its effects on androgen metabolism and prostate health.
Medicine: Explored for potential therapeutic applications in treating conditions like benign prostatic hyperplasia and androgenic alopecia.
Industry: Potential use in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Turosteride exerts its effects by selectively inhibiting the type II isoform of the enzyme 5α-reductase. This inhibition prevents the conversion of testosterone to dihydrotestosterone, thereby reducing the levels of this potent androgen hormone. The molecular targets include the active site of the 5α-reductase enzyme, and the pathways involved are related to androgen metabolism .
Comparison with Similar Compounds
Finasteride: Another selective inhibitor of 5α-reductase, used to treat benign prostatic hyperplasia and androgenic alopecia.
Dutasteride: Inhibits both type I and type II isoforms of 5α-reductase, used for similar therapeutic applications.
Uniqueness: Turosteride is unique in its high selectivity for the type II isoform of 5α-reductase, with about 15-fold selectivity over the type I isoform. This selectivity may offer advantages in terms of efficacy and side effect profile compared to other inhibitors .
Properties
Molecular Formula |
C27H45N3O3 |
|---|---|
Molecular Weight |
459.7 g/mol |
IUPAC Name |
6,9a,11a-trimethyl-7-oxo-N-propan-2-yl-N-(propan-2-ylcarbamoyl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C27H45N3O3/c1-16(2)28-25(33)30(17(3)4)24(32)21-10-9-19-18-8-11-22-27(6,15-13-23(31)29(22)7)20(18)12-14-26(19,21)5/h16-22H,8-15H2,1-7H3,(H,28,33) |
InChI Key |
WMPQMBUXZHMEFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)N4C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



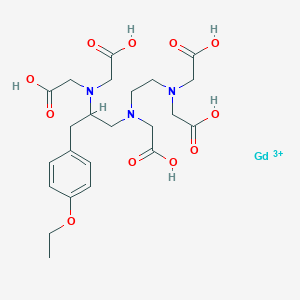
![(1R,2R)-cyclohexane-1,2-diamine;(1Z)-1-[(5S)-5-methyl-2,4-dioxooxolan-3-ylidene]ethanolate;(1E)-1-[(5S)-5-methyl-2,4-dioxooxolan-3-ylidene]ethanolate;platinum(2+)](/img/structure/B10782197.png)
![2-Amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid](/img/structure/B10782202.png)
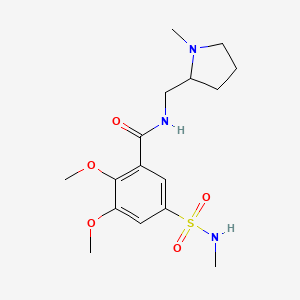
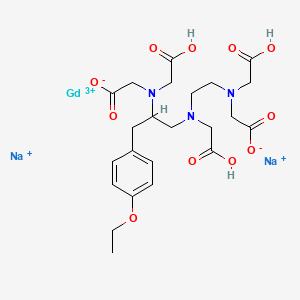
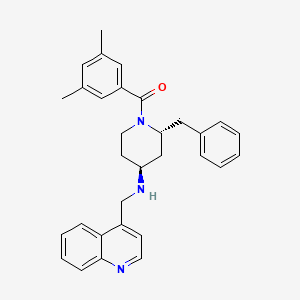

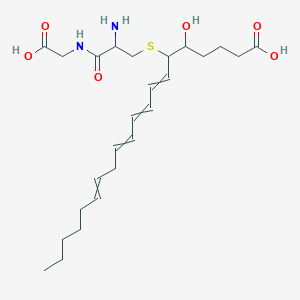
![4-(2-Ethylsulfinylpyridin-3-yl)-1-(1-tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaenylmethyl)piperidin-4-ol](/img/structure/B10782237.png)
![5-[[5-(6-Carbamimidoylnaphthalen-2-yl)oxycarbonylfuran-2-yl]methylamino]-5-oxopentanoic acid](/img/structure/B10782243.png)
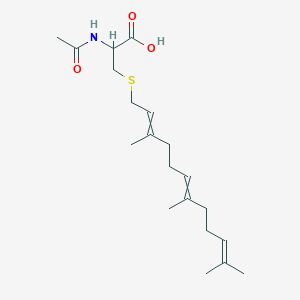
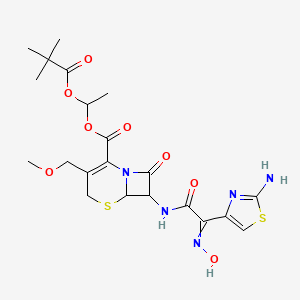
![I+/--[[(2-Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol](/img/structure/B10782273.png)
